molecular formula C9H8N2O2 B1369149 methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 394223-02-0

methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B1369149
M. Wt: 176.17 g/mol
InChI Key: HWOQCGSIDCQVRM-UHFFFAOYSA-N
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Description

“Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H8N2O2 . It is used in the synthesis of CRHR2 antagonists, which are used to treat or prevent disorders in which CRHR1 and/or CRHR2 are involved .


Synthesis Analysis

The synthesis of “methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate” involves several steps, including the formation of the pyrrolopyridine core and the esterification of the carboxylic acid group . The yield of the synthesis process is reported to be around 76% .


Molecular Structure Analysis

The molecular structure of “methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate” consists of a pyrrolopyridine core with a methyl ester group attached to the 2-position of the pyridine ring . The InChI key for this compound is HWOQCGSIDCQVRM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a solid compound . Its NMR data, including the chemical shifts of its protons and carbons, have been reported . The compound has a molecular weight of 176.17 .

Scientific Research Applications

  • Cancer Therapy
    • Summary of Application : Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
    • Methods of Application : The synthesis of these compounds involves reacting the starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 °C .
    • Results : Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
  • TNIK Inhibition

    • Summary of Application : 1H-pyrrolo[2,3-b]pyridine scaffold was found to have high inhibition on TNIK . TNIK (Traf2- and Nck-interacting kinase) is a protein kinase involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and migration .
    • Methods of Application : Several series of compounds were designed and synthesized .
    • Results : Some compounds had potent TNIK inhibition with IC50 values lower than 1 nM . Some compounds showed concentration-dependent characteristics of IL-2 inhibition .
  • Antimicrobial, Anti-inflammatory, Antiviral, Antifungal, Antioxidant, Antitumor, and Kinase Inhibitory Activities

    • Summary of Application : Pyrrolopyrazine derivatives, which include the pyrrolo[2,3-b]pyridine scaffold, have exhibited a wide range of biological activities .
    • Methods of Application : Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
    • Results : According to the findings, pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition .
  • FLT3 Inhibition

    • Summary of Application : FLT3 (Fms-like tyrosine kinase 3) is a receptor tyrosine kinase that plays a crucial role in hematopoiesis . Abnormal activation of FLT3 is often associated with acute myeloid leukemia (AML), making it an attractive target for cancer therapy .
    • Methods of Application : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized .
    • Results : Some compounds exhibited potent FLT3 inhibitory activity, particularly against AML with FLT3-ITD mutations .
  • Antidiabetic Activity

    • Summary of Application : Pyrrole and pyrrolidine analogs, which include the pyrrolo[2,3-b]pyridine scaffold, have been found to have antidiabetic activity .
    • Methods of Application : Various synthetic routes for pyrrole and pyrrolidine derivatives .
    • Results : These compounds have shown efficacy in reducing blood glucose levels, making them potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .

properties

IUPAC Name

methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-5-6-3-2-4-10-8(6)11-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOQCGSIDCQVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589606
Record name Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

CAS RN

394223-02-0
Record name Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of compound 6-c (6 g, 17.4 mmol) and Cs2CO3 (CAS 534-17-8) (17 g, 52.2 mmol) in methanol (70 mL) and THF (140 mL) was stirred at 15° C. for 12 h. The solvent was removed under vacuum. H2O (30 mL) was added and the mixture was extracted with ethyl acetate (30 mL×3). The organic layer was washed with brine and dried over Na2SO4. The solvent was evaporated under vacuum to yield product 6-d as a white powder (1.39 g, 46%).
Name
compound 6-c
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.495 g (1.64 mmol) of 1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid was dissolved in 5 mL of methanol and 3 mL of 2N aqueous sodium hydroxide. The reaction was stirred at 40° C. for 8 h. The solvent was removed under reduced pressure. Residual volatiles were removed by twice codistilling with toluene. The residue was suspended in methanolic hydrochloric acid and stirred for 16 h at RT. The solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution, and saturated aqueous sodium chloride solution. The organic phase was dried with sodium sulfate, filtered and the solvent was removed under reduced pressure.
Quantity
0.495 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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